molecular formula C27H31N3O4 B236832 2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide

2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide

Cat. No. B236832
M. Wt: 461.6 g/mol
InChI Key: NBKAYQAAQPLSDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies such as leukemia and lymphoma.

Mechanism of Action

2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide is a potent and selective inhibitor of BTK, a key enzyme in the B cell receptor signaling pathway. BTK plays a crucial role in the development and activation of B cells, and its dysregulation can lead to the development of B cell malignancies. This compound binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in B cell tumors.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in vitro and in vivo, leading to the inhibition of downstream signaling pathways such as AKT and ERK. This results in the induction of apoptosis in B cell tumors. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs such as rituximab and venetoclax. This compound has also been shown to have a favorable safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide is its potency and selectivity for BTK, making it an attractive target for the treatment of B cell malignancies. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs such as rituximab and venetoclax. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical use.

Future Directions

For the study of 2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide include the evaluation of its safety and efficacy in clinical trials, as well as the identification of biomarkers that can predict response to treatment. In addition, the combination of this compound with other anti-cancer drugs such as immunotherapy and chemotherapy may lead to improved outcomes for patients with B cell malignancies. Finally, the development of more potent and selective BTK inhibitors may further improve the treatment of B cell malignancies.

Synthesis Methods

The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide involves several steps, starting with the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetamide. This intermediate is then reacted with 4-(2-furoyl)piperazine to form this compound, also known as this compound. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential use in the treatment of B cell malignancies. Preclinical studies have shown that this compound inhibits BTK activity and reduces the growth and survival of B cell tumors. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B cell malignancies.

properties

Molecular Formula

C27H31N3O4

Molecular Weight

461.6 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C27H31N3O4/c1-27(2,3)20-6-12-23(13-7-20)34-19-25(31)28-21-8-10-22(11-9-21)29-14-16-30(17-15-29)26(32)24-5-4-18-33-24/h4-13,18H,14-17,19H2,1-3H3,(H,28,31)

InChI Key

NBKAYQAAQPLSDY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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